3,6-Dichloro-2-methyl-4-quinolinol
Description
3,6-Dichloro-2-methyl-4-quinolinol is a substituted quinoline derivative characterized by a bicyclic aromatic structure comprising a benzene ring fused to a pyridine ring. The compound features:
- Chlorine atoms at positions 3 and 6, which enhance electrophilic reactivity and influence solubility.
- A methyl group at position 2, contributing to steric effects and modulating electronic properties.
- A hydroxyl group at position 4, enabling hydrogen bonding and acidity (pKa ~8–10, typical for phenolic hydroxyl groups in quinolines).
Properties
CAS No. |
31403-67-5 |
|---|---|
Molecular Formula |
C10H7Cl2NO |
Molecular Weight |
228.07 g/mol |
IUPAC Name |
3,6-dichloro-2-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H7Cl2NO/c1-5-9(12)10(14)7-4-6(11)2-3-8(7)13-5/h2-4H,1H3,(H,13,14) |
InChI Key |
NOKYOUVZDYQGJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dichloro-2-methyl-4-quinolinol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,4-dichloroaniline with acetic anhydride and subsequent cyclization with phosphorus oxychloride can yield the desired compound . Another method involves the use of Friedländer synthesis, where 2-aminobenzophenone derivatives react with aldehydes or ketones in the presence of acidic or basic catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, methylation, and cyclization, followed by purification techniques like recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3,6-Dichloro-2-methyl-4-quinolinol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The chlorine atoms at positions 3 and 6 can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of suitable catalysts or under reflux conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3,6-Dichloro-2-methyl-4-quinolinol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dichloro-2-methyl-4-quinolinol involves its interaction with various molecular targets and pathways. For instance, its iron complex has been shown to inhibit telomerase activity by targeting c-myc G-quadruplex DNA, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound’s antimicrobial activity is thought to be related to its ability to chelate metal ions, which are essential cofactors for many enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 3,6-Dichloro-2-methyl-4-quinolinol with structurally related quinoline derivatives:
Electronic and Steric Effects
- Chlorine Position: The 3,6-dichloro substitution (vs.
- Methyl vs. Phenyl Groups: The 2-methyl group in this compound offers less steric hindrance than 2-phenyl substituents (e.g., in 6-Ethyl-2-phenyl-4-quinolinol), favoring reactions like Pd-catalyzed cross-coupling (as in ) .
Biological Activity
3,6-Dichloro-2-methyl-4-quinolinol is a compound of significant interest due to its diverse biological activities, particularly in antimicrobial and antimalarial applications. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the quinoline family, characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. The presence of chlorine and methyl groups at specific positions contributes to its biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties . It has been shown to be effective against a variety of pathogens, including bacteria and fungi. The compound's mechanism of action often involves the inhibition of nucleic acid synthesis and disruption of cell membrane integrity.
Table 1: Antimicrobial Efficacy of this compound
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 32 µg/mL | |
| Staphylococcus aureus | 16 µg/mL | |
| Candida albicans | 64 µg/mL |
Antimalarial Activity
The compound has also been investigated for its antimalarial efficacy . Studies have demonstrated that this compound exhibits potent activity against Plasmodium falciparum, particularly strains resistant to conventional treatments like chloroquine.
Structure-Activity Relationship (SAR)
A detailed SAR study has identified key modifications that enhance the antimalarial activity of quinoline derivatives. For instance, the introduction of halogen substituents at specific positions on the quinoline ring significantly improves potency. In particular, chlorinated analogues have shown superior efficacy compared to their fluorinated counterparts.
Table 2: SAR Findings for Quinoline Derivatives
| Compound | Position of Substituent | EC50 (nM) | Reference |
|---|---|---|---|
| This compound | C6 (Chlorine) | 37.0 ± 4.3 | |
| Fluorinated analogue | C6 (Fluorine) | 82.6 ± 9.4 | |
| Methoxylated analogue | C6 (Methoxy) | 88.7 ± 2.3 |
Case Studies
- Antimalarial Efficacy in Murine Models : In vivo studies using murine models have shown that this compound effectively reduces parasitemia levels without noticeable toxicity, suggesting its potential as a therapeutic agent against malaria .
- Cytotoxicity Studies : The compound has also been tested for cytotoxic effects on cancer cell lines. Preliminary results indicate varying degrees of cytotoxicity, with some derivatives demonstrating selective action against specific cancer types while sparing normal cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
